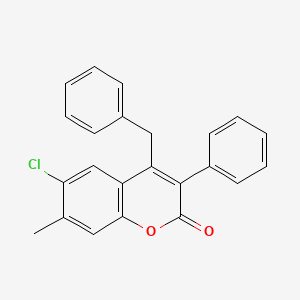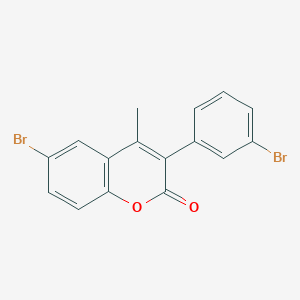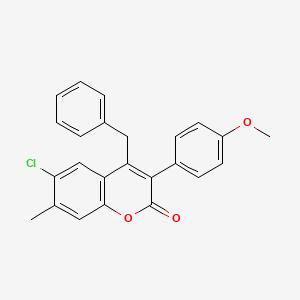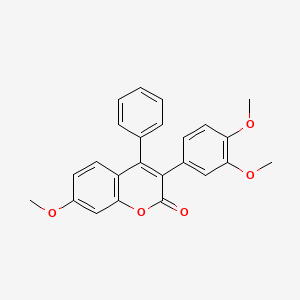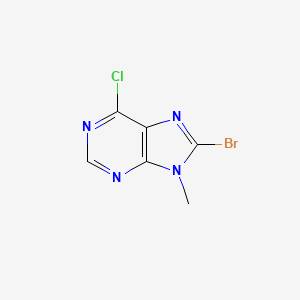
8-Bromo-6-chloro-9-methyl-9H-purine
説明
8-Bromo-6-chloro-9-methyl-9H-purine is a chemical compound with the molecular formula C6H4BrClN4 . It has a molecular weight of 247.48 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is substituted at the 8th position with a bromine atom, at the 6th position with a chlorine atom, and at the 9th position with a methyl group .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 247.48 . The compound’s InChI code is 1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 .科学的研究の応用
Antiviral and Antimicrobial Applications
8-Bromo-6-chloro-9-methyl-9H-purine and its analogues have been explored for their potential in antiviral and antimicrobial applications. Studies have demonstrated that certain analogues of this compound exhibit significant activity against rhinovirus type 1B and influenza A virus. For instance, the 8-bromo analogue showed notable activity against rhinovirus with IC50 values indicating its potency (Kelley, Linn, & Selway, 1991). Additionally, derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis, showcasing their potential in antimycobacterial applications (Braendvang & Gundersen, 2007). These studies highlight the compound's potential use in treating various viral and bacterial infections.
Potential in Cancer Research
The exploration of this compound derivatives in cancer research has been a topic of interest. For example, compounds synthesized from similar structures have been screened for their antitumor activity, although the results have shown varying degrees of efficacy (El-bayouki, Basyouni, El-Din, & Habeeb, 1994). This suggests a potential avenue for further research in the development of anticancer drugs.
Chemical Synthesis and Ligand Binding
The compound has also been studied for its utility in chemical synthesis processes and as a ligand for metal ions. For instance, its interaction with platinum compounds has been explored, revealing that it can form coordinative bonds utilizing the N donor atoms of the nucleobase skeleton (Brackemeyer, Hervé, Schulte to Brinke, Jahnke, & Hahn, 2014). Additionally, its role in regioselective cross-coupling reactions has been investigated, offering insights into its utility in organic synthesis (Hocek, Hocková, & Dvořáková, 2004).
Applications in Nucleoside Analogs Synthesis
This compound derivatives have been used in the synthesis of nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer therapeutics. For instance, synthesis processes involving this compound have led to the creation of various nucleoside analogs with potential biological activity (Robins & Hatfield, 1982).
特性
IUPAC Name |
8-bromo-6-chloro-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTBOYSKNOPAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

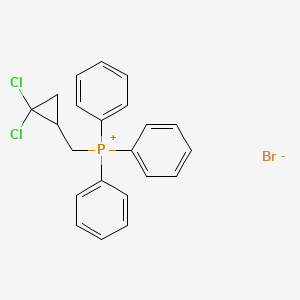

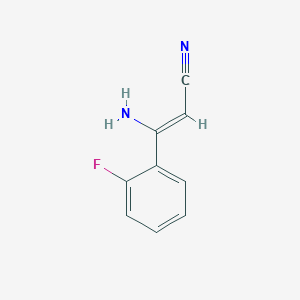
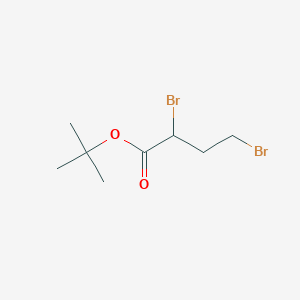
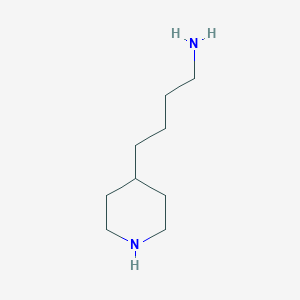

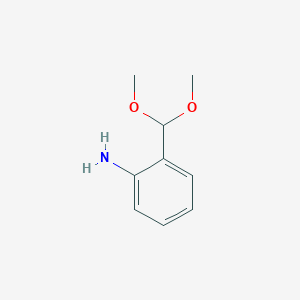
![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)


